Emulphor

Catalog No.
S618404
CAS No.
5353-25-3
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emulphor

CAS Number

5353-25-3

Product Name

Emulphor

IUPAC Name

2-[(Z)-octadec-9-enoxy]ethanol

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-

InChI Key

KWVPFECTOKLOBL-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOCCO

Synonyms

Brij 92, Brij 96, Brij 97, Brij 98, Brij 99, EL620, emulgin RO-40, Emulphor, PEG 20 oleyl ether, polyethylene glycol oleyl ether, polyoxyethylated vegetable oil, Volpo 20

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCO

Description

The exact mass of the compound Emulphor is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Emulphor is a high-molecular-weight ether sulfate primarily utilized as an anionic emulsifier. Its chemical structure allows it to effectively stabilize emulsions, making it a key component in various industrial applications, particularly in the emulsion polymerization of acrylic acid esters, methacrylic acid esters, ethylene, styrene, and vinyl esters. Its ability to form stable emulsions is crucial in producing both homopolymers and copolymers, which are essential in many manufacturing processes .

  • Oxidation: Under specific conditions, Emulphor can be oxidized to form sulfonic acids.
  • Reduction: It can undergo reduction to revert to its corresponding alcohols.
  • Substitution: The sulfate group in Emulphor can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used during the reactions .

Emulphor has been shown to facilitate the incorporation of volatile organic compounds into aqueous solutions, enhancing their bioavailability. This property makes it valuable in pharmacokinetic and toxicological studies, where stable aqueous emulsions are required for effective analysis. Additionally, its role as an emulsifier aids in biochemical studies by stabilizing various compounds .

The synthesis of Emulphor involves a multi-step chemical process:

  • Reaction of Fatty Alcohols with Sulfur Trioxide: This step generates the ether sulfate.
  • Neutralization: The resulting product is neutralized with an alkali to yield the final compound.

The synthesis conditions are carefully controlled regarding temperature and pressure to achieve the desired molecular structure and properties .

Emulphor finds extensive applications across various industries:

  • Emulsion Polymerization: Used as an emulsifier for producing acrylic and vinyl polymers.
  • Household Products: Incorporated into detergents, cleaners, shampoos, and fabric softeners due to its excellent emulsifying properties.
  • Biochemical Research: Employed to prepare stable aqueous emulsions for various biochemical studies.
  • Pharmaceuticals: Used in formulations that require the incorporation of lipophilic compounds into aqueous solutions .

Research indicates that Emulphor interacts effectively with both ionic and nonionic emulsifiers. When combined with nonionic emulsifiers like Emulan grades, it can optimize properties such as particle size and emulsion stability. This versatility enhances its functionality across different formulations .

Emulphor is often compared with several other emulsifiers due to its unique properties:

CompoundTypeKey Characteristics
EmulanNonionicCan be combined with Emulphor for enhanced stability
Sodium Dodecyl SulfateAnionicSimilar emulsifying properties but different molecular structure
PolysorbatesNonionicOffers different emulsifying properties compared to Emulphor

Emulphor's uniqueness lies in its high-molecular-weight ether sulfate structure, which provides superior emulsifying properties and stability across a range of applications .

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 3438 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 860 of 3438 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2578 of 3438 companies with hazard statement code(s):;
H302 (30.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (35.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (58.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9004-98-2
5353-25-3

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

Dates

Modify: 2024-02-18

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